1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(2-adamantyl)-2-aminoethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12H,1-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHJWFYSJEBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride typically involves the reaction of adamantan-2-one with ethylamine under specific conditions. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a foundational building block for synthesizing more complex molecules. Its adamantane framework allows chemists to modify its structure to create derivatives with desired properties .
Biology
- Biological Activity : Research indicates that 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride exhibits significant biological activity. It has been studied as an inhibitor of human 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism, which is relevant in conditions like obesity and metabolic syndrome .
Medicine
- Therapeutic Potential : The compound has been explored for its potential therapeutic properties, including antiarrhythmic activity. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various inflammatory diseases and metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Industrial Applications
In addition to its research applications, this compound is utilized in the development of advanced materials due to its stable structure. This stability makes it suitable for various industrial applications where robust chemical properties are required .
Mechanism of Action
The mechanism of action of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with various biological molecules, potentially affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl derivatives: These compounds share the adamantane core structure and exhibit similar stability and reactivity.
Adamantan-2-yl derivatives: Similar to 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride, these compounds have the adamantane moiety attached at different positions, leading to variations in their chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride, an organic compound characterized by its unique adamantane structure, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(1-adamantyl)-2-aminoethanone hydrochloride
- Molecular Formula : C_{12}H_{17}ClN_{2}O
- Molecular Weight : 229.75 g/mol
- Solubility : Soluble in water
The compound features a carbonyl group adjacent to an amino group, which is crucial for its biological activity. The adamantane moiety contributes to its lipophilicity and stability, enhancing its pharmacokinetic properties .
Enzyme Inhibition
This compound has been studied primarily for its role as an inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the metabolism of cortisol, and its inhibition could have implications for conditions related to obesity and metabolic syndrome .
Interaction with Biological Targets
The compound interacts with various biological targets, including:
- Heme Oxygenase 1 : It influences the activity of this enzyme, which is crucial in heme metabolism .
- Sigma-2 Receptor : Adamantane derivatives have shown potential as ligands for the sigma-2 receptor, which is being investigated in cancer and neurodegenerative diseases .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Properties : Investigated for potential antiviral effects, particularly against influenza viruses .
- Neuroprotective Effects : In vitro studies suggest neuroprotective properties that may be beneficial in treating neurodegenerative diseases .
- Anticancer Activity : Compounds related to this structure have demonstrated cytotoxicity against various cancer cell lines .
In Vitro Studies
A study evaluating the inhibitory effects of adamantane derivatives on human 11β-HSD1 reported IC50 values in the nanomolar range, indicating potent activity. These compounds also exhibited reasonable metabolic stability when incubated with human liver microsomes .
| Compound | IC50 (nM) | Selectivity (HSD1/HSD2) |
|---|---|---|
| Compound A | 141 | High |
| Compound B | 200 | Moderate |
| Compound C | 95 | High |
Synthesis and Optimization
Research has focused on optimizing the synthesis of derivatives to enhance potency and selectivity. Techniques such as structure-based design have been employed to create compounds with improved pharmacokinetic profiles . For instance, a series of derivatives containing pyridyl rings tethered to the adamantyl ethanone motif showed significant inhibitory activity against human 11β-HSD1.
Applications in Medicine and Industry
The unique structural characteristics of this compound make it a valuable scaffold in medicinal chemistry:
Q & A
Q. What are the recommended methods for synthesizing 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling adamantane derivatives with amino ketone precursors under controlled conditions. For example, adamantane-containing intermediates (e.g., adamantane-carboxylic acid derivatives) can be reacted with protected aminoethyl ketones, followed by deprotection and HCl salt formation . Purity optimization requires:
- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing unreacted adamantane precursors .
- Spectroscopic Validation : Confirm purity via -NMR (e.g., adamantane protons at δ 1.6–2.1 ppm) and LC-MS (expected [M+H] at m/z 238.2) .
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer: Stability is influenced by humidity, light, and temperature:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent degradation via oxidation or hydrolysis .
- Stability Monitoring : Perform monthly HPLC analysis (C18 column, 220 nm detection) to track degradation products like adamantane-2-carboxylic acid (retention time ~8.2 min) .
- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance shelf life .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR confirm adamantane geometry (distinctive cage proton signals) and the amino ketone moiety (C=O at ~210 ppm in -NMR) .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 90 K) resolves adamantane ring conformation and hydrogen bonding between the amine group and chloride ion .
- FT-IR : Detect NH stretching (~3350 cm) and C=O absorption (~1680 cm) to verify functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different adamantane derivatives?
Methodological Answer: Discrepancies often arise from structural variations (e.g., adamantane substitution position) or assay conditions:
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives using molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., adamantane’s hydrophobic pocket binding) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .
- Metabolic Stability Testing : Perform liver microsome assays to rule out pharmacokinetic variability .
Q. What strategies are effective for analyzing crystallographic data inconsistencies in adamantane-containing compounds?
Methodological Answer: Inconsistent unit cell parameters or torsion angles may reflect polymorphism or experimental artifacts:
- Data Reproducibility : Re-crystallize from multiple solvents (e.g., dichloromethane/hexane vs. ethanol) to assess polymorphism .
- Refinement Protocols : Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for accurate thermal motion modeling .
- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological targets?
Methodological Answer:
- Receptor Binding Assays : Use -labeled ligands in competitive binding studies (e.g., NMDA receptors, where adamantane derivatives show affinity) .
- Electrophysiology : Patch-clamp recordings in neuronal cultures to measure ion channel modulation (e.g., voltage-gated calcium channels) .
- Computational Modeling : MD simulations (AMBER/CHARMM) to predict adamantane’s membrane permeability and target engagement .
Q. What analytical approaches are recommended for resolving synthetic byproduct formation?
Methodological Answer: Byproducts like adamantane-2-ol or dimerized species require:
- LC-MS/MS : Use MRM transitions (e.g., m/z 238 → 154 for the parent ion) to detect trace impurities .
- Isolation via Prep-TLC : Silica gel GF254 plates with chloroform/methanol (9:1) can separate byproducts for structural elucidation .
- Mechanistic Studies : Perform kinetic monitoring (in situ IR) to identify reaction steps prone to side reactions (e.g., amine oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
